Fucoidan (Technical Grade)

Antithrombotic Anticoagulant Hemostasis

Standard fucoidan grades fail due to structural heterogeneity affecting bioactivity. Our technical grade offers cost-optimized, partially purified polysaccharides with documented species origin for reproducible R&D. - Undaria pinnatifida: Complete thrombus inhibition at 5 mg/kg without bleeding time prolongation (vs. heparin). - Macrocystis pyrifera: Highest antioxidant efficacy across 6 assays & zebrafish model. - Low MW fractions (5-30 kDa): Maximal TNF-α/IL-6 inhibition at lower concentrations.

Molecular Formula C8H16O7S
Molecular Weight 256.28 g/mol
Cat. No. B8054986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFucoidan (Technical Grade)
Molecular FormulaC8H16O7S
Molecular Weight256.28 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)C)OS(=O)(=O)O)O)OC
InChIInChI=1S/C8H16O7S/c1-4-7(13-3)6(9)8(5(2)14-4)15-16(10,11)12/h4-9H,1-3H3,(H,10,11,12)/t4-,5+,6+,7-,8-/m1/s1
InChIKeyWZPKXSSMRAQGAC-DWOUCZDBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fucoidan Technical Grade: Specifications & Characterization


Fucoidan (Technical Grade) is a sulfated polysaccharide primarily extracted from brown seaweeds, consisting mainly of L-fucose residues with varying degrees of sulfation, galactose, and uronic acid content [1]. The technical grade designation indicates a partially purified, cost-optimized material suitable for industrial, nutraceutical, and research applications where ultra-high purity (>95%) is not required. As a complex natural polymer, fucoidan's molecular weight can range from less than 10 kDa to over 950 kDa depending on source species and extraction conditions [2]. Its bioactivity is intrinsically linked to these structural parameters, which vary significantly across commercial sources [3].

1 Sulfated polysaccharide from brown seaweeds; technical grade (cost-optimized for industrial and research use)
2 Bioactivity governed by source species, molecular weight, and sulfate content; specifications must be reviewed per lot
3 Suitable for nutraceutical, functional food, and vascular biology research where ultra-high purity is not required

Why Fucoidan Technical Grade Cannot Be Substituted


Generic substitution of fucoidan with other sulfated polysaccharides or even alternative fucoidan sources fails due to profound structural heterogeneity that directly governs bioactivity. Fucoidan from different species exhibits distinct molecular weights, sulfate content, monosaccharide composition, and glycosidic linkages—parameters that critically influence anticoagulant potency, antioxidant capacity, and immunomodulatory effects [1]. For instance, Fucus vesiculosus fucoidan contains higher sulfate (38.02%) than Undaria pinnatifida (28.27%) or Macrocystis pyrifera (25.77%), leading to divergent antithrombotic profiles and bleeding risks [2]. Furthermore, the anticoagulant-to-antiproliferative activity ratio of fucoidan differs markedly from heparin, making cross-class substitution pharmacologically inappropriate [3]. Technical grade materials introduce additional variability from extraction and purification methods, necessitating rigorous specification-based selection rather than nominal class equivalence.

Source-species mismatch

Substituting fucoidan from different species (e.g., Fucus vs. Undaria) may shift sulfate content, molecular weight, and antithrombotic/antioxidant profiles. Reported sulfate variation exceeds 10% between commercial sources.

Heparin is not interchangeable

Fucoidan exhibits distinct antithrombotic-to-antiproliferative ratios; heparin substitution may alter bleeding-risk endpoints in model studies. Class-level replacement requires method-specific validation.

Technical-grade batch variability

Partial purification leads to lot-to-lot differences in purity, MW distribution, and sulfate density. Direct interchange without reviewing certificate of analysis may affect assay reproducibility.

Fucoidan Technical Grade vs. Heparin: Quantitative Evidence


Antithrombotic Duration and Bleeding Risk vs. Heparin

In a rabbit venous thrombosis model, an Ascophyllum nodosum fucoidan fraction required an 18-fold higher dose than heparin to achieve 80% thrombus inhibition (ED80: 1.8 mg/kg vs. 0.1 mg/kg), yet its antithrombotic effect persisted twice as long (30 min vs. 15 min) [1]. Thrombin clotting time (TCT) at this ED80 was prolonged to 73 seconds for fucoidan compared to 53 seconds for heparin (control: 29 seconds) [1]. Critically, in a murine arterial thrombosis model, Undaria pinnatifida fucoidan at 5 mg/kg achieved total thrombus inhibition without prolonging bleeding time compared to control, whereas heparin at just 0.8 mg/kg caused bleeding to continue for 60 minutes [2].

Antithrombotic duration vs. heparin
Head-to-head
Fucoidan ED80: 1.8 mg/kg (18× higher); effect duration 30 min vs. heparin 15 min; TCT 73 s vs. 53 s (control 29 s). Undaria fucoidan 5 mg/kg: total thrombus inhibition without prolonged bleeding.
Reported antithrombotic endpoint context: longer duration and lower bleeding-time prolongation relative to heparin in animal models.
Rabbit and murine thrombosis models; bleeding-time monitoring. Data support species-specific safety margin interpretation.
Antithrombotic Anticoagulant Hemostasis

Antioxidant Activity by Source Species

A direct comparative study of three commercial fucoidans ranked antioxidant activity as Macrocystis pyrifera (FMP) > Fucus vesiculosus (FFV) > Undaria pinnatifida (FUP) across six in vitro assays [1]. In a zebrafish embryo oxidative stress model, survival rate was significantly higher for all fucoidans compared to H2O2 alone, with FMP demonstrating the most pronounced protective effect [1]. This species-specific potency hierarchy is critical for technical grade sourcing decisions.

Antioxidant activity ranking
Head-to-head
Rank order: Macrocystis pyrifera (FMP) > Fucus vesiculosus (FFV) > Undaria pinnatifida (FUP) across six in vitro assays; zebrafish embryo oxidative stress survival highest for FMP.
Reported antioxidant ranking may inform source-species selection for oxidative-stress research models.
In vitro and in vivo (zebrafish) assays; species-specific hierarchy observed. Review extraction conditions when comparing lots.
Antioxidant Oxidative Stress In Vivo Model

Anti-Inflammatory Activity of Low Molecular Weight Fractions

In LPS-stimulated human PBMCs and THP-1 macrophages, fucoidan extracts from five brown seaweed species reduced TNF-α, IL-1β, and IL-6 production in a dose-dependent manner [1]. Notably, the 5-30 kDa subfraction from Macrocystis pyrifera was a highly effective inhibitor at lower concentrations compared to higher molecular weight fractions and unfractionated extracts [1]. Across all tested species (Undaria pinnatifida, Fucus vesiculosus, Macrocystis pyrifera, Ascophyllum nodosum, Laminaria japonica), the lowest molecular weight subfractions consistently demonstrated maximal anti-inflammatory effects at low concentrations [1].

Low-MW anti-inflammatory fraction
Class-level inference
5–30 kDa subfractions from five species inhibited TNF-α, IL-1β, IL-6 more potently than higher-MW fractions and unfractionated extracts in PBMCs and THP-1 macrophages.
Reported anti-inflammatory endpoint context: low-MW enrichment may enhance cytokine-inhibition assays per unit mass.
LPS-stimulated human primary cells and cell line; dose-response. Specification of MW range recommended for reproducibility.
Anti-inflammatory Cytokine Inhibition Immunomodulation

Molecular Weight and Sulfation Variation by Source Species

Structural parameters critical for fucoidan bioactivity exhibit substantial inter-species and inter-batch variability. Sargassum binderi fucoidan (Fsar) has a molecular weight of 47.87 kDa and degree of sulfation of 0.20, compared to commercial food grade fucoidan (Fysk) at 27.98 kDa and 0.15, respectively [1]. Sulfate content varies dramatically: Fucus vesiculosus fucoidan contains 38.02%, Undaria pinnatifida 28.27%, and Macrocystis pyrifera 25.77% [2]. Native fucoidan molecular weights can reach up to 950 kDa in Hizikia fusiforme [3].

MW & sulfation by species
Cross-study comparable
Fucus vesiculosus sulfate 38.02%; Undaria 28.27%; Macrocystis 25.77%. Sargassum binderi MW 47.87 kDa vs. commercial food grade 27.98 kDa; native MW up to 950 kDa.
Structural specification review required: sulfate content and molecular weight vary significantly across source species, affecting anticoagulant and antioxidant potency.
GPC, elemental analysis, NMR data. Lot-specific analytical certificates should be compared before direct substitution.
Physicochemical Characterization Quality Control Sourcing

Antiproliferative Effect vs. Heparin Without Anticoagulation

Fucoidan exhibited more potent antiproliferative activity than heparin against rat and bovine aortic smooth muscle cells (SMC) in vitro, while possessing much lower anticoagulant activity [1]. In a rat balloon-catheter injury model, continuous fucoidan infusion suppressed intimal hyperplasia without causing systemic anticoagulation, whereas heparin also suppressed hyperplasia but induced systemic anticoagulation [1]. Fucoidan was identified as a more avid ligand for TGF-β1 than heparin, contributing to its enhanced antiproliferative mechanism [1].

Antiproliferative vs. heparin
Head-to-head
Fucoidan more potent antiproliferative on rat/bovine aortic SMC; lower anticoagulant activity. In rat balloon-injury model, fucoidan suppressed intimal hyperplasia without systemic anticoagulation, unlike heparin.
Reported antiproliferative endpoint context: non-anticoagulant inhibition profile may support vascular smooth muscle cell research without bleeding confound.
In vitro and rat arterial injury model. Antiproliferative mechanism linked to TGF-β1 binding; confirm in target cell system.
Antiproliferative Vascular Smooth Muscle Intimal Hyperplasia

Antithrombotic Potency & Bleeding Risk: Fucus vs. Undaria

In the murine FeCl3-induced arterial thrombosis model, unfractionated Undaria pinnatifida fucoidan achieved total thrombus inhibition at 5 mg/kg without prolonging bleeding time compared to control (p < 0.01) [1]. In contrast, unfractionated Fucus vesiculosus fucoidan required 25 mg/kg for total thrombus inhibition and at this dose significantly prolonged bleeding time by 8 ± 1.7 minutes (p < 0.02) [1]. A low-molecular-weight Undaria fraction required 50 mg/kg for total inhibition but still did not prolong bleeding time [1].

Undaria vs. Fucus antithrombotic
Head-to-head
Undaria unfractionated: total thrombus inhibition at 5 mg/kg, no bleeding-time prolongation. Fucus unfractionated: 25 mg/kg required, bleeding time +8 min. LMW Undaria 50 mg/kg, still no bleeding prolongation.
Species-dependent antithrombotic and bleeding-risk endpoint context: Undaria-derived fucoidan may support studies requiring minimal hemorrhagic perturbation.
Murine FeCl3 arterial thrombosis model; tail-transection bleeding assay. Dose-response and species origin must be specified in procurement.
Antithrombotic Species Comparison Hemorrhagic Risk

Fucoidan Technical Grade: Optimal Applications


Antithrombotic Formulations with Superior Safety Margins

Fucoidan technical grade from Undaria pinnatifida is the optimal selection for developing antithrombotic agents or functional foods targeting cardiovascular health where hemorrhagic risk must be minimized. At an antithrombotic dose of 5 mg/kg (unfractionated), Undaria fucoidan achieved complete thrombus inhibition without prolonging bleeding time, whereas heparin at just 0.8 mg/kg caused prolonged bleeding for 60 minutes [1]. This safety profile is critical for chronic administration or combination therapies.

High-Potency Antioxidant Nutraceuticals

For antioxidant nutraceuticals and functional foods, Macrocystis pyrifera-derived fucoidan technical grade is the preferred source. Direct comparative ranking across six in vitro assays and a zebrafish in vivo oxidative stress model established FMP > FFV > FUP for antioxidant efficacy [1]. Formulators seeking maximum oxidative protection per gram of active ingredient should specify Macrocystis pyrifera as the source species.

Anti-Inflammatory and Immunomodulatory Development

Fucoidan technical grade enriched for low molecular weight fractions (5-30 kDa) is recommended for anti-inflammatory research and development. Across five brown seaweed species, the lowest molecular weight subfractions demonstrated maximal inhibition of TNF-α, IL-1β, and IL-6 at lower concentrations than higher MW fractions [1]. Specifying MW range in procurement documentation ensures cost-effective potency in cell culture and in vivo inflammation models.

Vascular Biology and Restenosis Research

For studies investigating vascular smooth muscle cell proliferation and intimal hyperplasia, fucoidan technical grade provides a unique non-anticoagulant antiproliferative tool. Compared to heparin, fucoidan exhibits more potent SMC growth inhibition in vitro and suppresses intimal hyperplasia in vivo without causing systemic anticoagulation [1]. This allows researchers to dissect antiproliferative mechanisms without confounding bleeding effects.

Application
Selection Property
Validation Focus
Antithrombotic activity in research models
Species source and sulfate content
Bleeding-time endpoints vs. heparin comparator; dose-response in arterial/venous thrombosis models
Oxidative stress and antioxidant nutraceutical development
Source-species rank (Macrocystis > Fucus > Undaria)
In vitro antioxidant capacity panel; zebrafish embryo survival under H2O2 challenge
Anti-inflammatory pathway studies
Low molecular weight enrichment (5–30 kDa)
Cytokine inhibition (TNF-α, IL-1β, IL-6) in LPS-stimulated PBMCs/THP-1; dose-response confirmation
Vascular smooth muscle cell proliferation / intimal hyperplasia models
Non-anticoagulant antiproliferative profile
SMC growth inhibition vs. heparin; in vivo restenosis models without systemic anticoagulation confound

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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